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molecular formula C11H9ClFN3 B8469258 6-chloro-N-(3-fluorobenzyl)pyrazin-2-amine

6-chloro-N-(3-fluorobenzyl)pyrazin-2-amine

Cat. No. B8469258
M. Wt: 237.66 g/mol
InChI Key: NZLVVWLQPPBOBG-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

To 2,6-dichloropyrazine (175 mg, 1.175 mmol) was added DMSO (1.5 ml), TEA (0.196 ml, 1.410 mmol) and (3-fluorophenyl)methanamine (368 mg, 2.94 mmol) l. The reaction mixture then was stirred at 90° C. until completion as indicated by LCMS, about 1 hour. To the reaction mixture was added 3 ml of DMSO, filtered and the residue was purified by prep LC. After lyphilization, 160 mg of the title compound was obtained as a TFA. LCMS (m/z): 238.1 (MH+), retention time=0.96 min.
Quantity
175 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[F:9][C:10]1[CH:11]=[C:12]([CH2:16][NH2:17])[CH:13]=[CH:14][CH:15]=1>CS(C)=O>[Cl:8][C:4]1[N:3]=[C:2]([NH:17][CH2:16][C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([F:9])[CH:11]=2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
175 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
TEA
Quantity
0.196 mL
Type
reactant
Smiles
Name
Quantity
368 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)CN
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture then was stirred at 90° C. until completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as indicated by LCMS, about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep LC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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